molecular formula C18H18ClN3O2S B2381115 N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351662-28-6

N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2381115
CAS No.: 1351662-28-6
M. Wt: 375.87
InChI Key: FTFQCYIEESILPB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic small molecule designed for medicinal chemistry and drug discovery research. This acetamide derivative features a benzothiazole core, a scaffold widely recognized in scientific literature for its diverse pharmacological properties . The compound's molecular structure integrates key functional groups, including the 3-chloro-2-methylphenyl and 4-methoxybenzothiazole moieties, which are often investigated for their potential to modulate biological activity. Benzothiazole derivatives have been extensively studied and reported to exhibit a range of biological activities, including cytotoxic and anti-proliferative effects against various cancer cell lines, making them valuable scaffolds in oncology research . Additionally, such compounds are frequently explored for their antimicrobial and anthelmintic properties . In a research setting, this compound serves as a crucial intermediate or lead compound for designing novel therapeutic agents. It can be utilized in high-throughput screening assays, structure-activity relationship (SAR) studies to optimize efficacy and selectivity, and mechanistic studies to understand its interactions with biological targets . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-11-12(19)6-4-7-13(11)20-16(23)10-22(2)18-21-17-14(24-3)8-5-9-15(17)25-18/h4-9H,10H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFQCYIEESILPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under acidic conditions to form the benzo[d]thiazole ring.

    Substitution Reaction: The benzo[d]thiazole derivative is then subjected to a substitution reaction with 3-chloro-2-methylphenylamine in the presence of a suitable base to form the intermediate product.

    Acetamide Formation: Finally, the intermediate product undergoes acylation with chloroacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several benzothiazole-acetamide derivatives reported in the literature. Below is a systematic comparison based on substituent variations, synthesis routes, and inferred biological activities:

Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives

Compound Name/Class Key Structural Features Synthesis Route (Reference) Biological Activity/Notes (Reference)
Target Compound 4-Methoxybenzo[d]thiazole, methylaminoacetamide, 3-chloro-2-methylphenyl Not explicitly detailed Presumed CNS/antimicrobial activity (by analogy)
5a–m (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) 6-Alkoxybenzo[d]thiazole, triazolylthio-acetamide Reaction of 3a–m with chloroacetyl chloride Anticonvulsant activity (MES model)
6a–b (N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide) 6-Alkoxybenzo[d]thiazole, imidazole-acetamide Substitution with imidazole Moderate anticonvulsant efficacy
4k–p (Benzothiazole–isoquinoline derivatives) 5/6-Substituted benzothiazole (e.g., methoxy, nitro), dihydroisoquinoline-acetamide Condensation with dihydroisoquinoline Potential kinase inhibition (by structural analogy)
Compound 12 (Triazol-3-ylthio-acetamide) 4-(4-Chlorophenyl)triazole, 6-methylbenzothiazole Multi-step heterocyclic substitution Unspecified (structural focus)
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]acetamide Triazolylthio-acetamide, chloro-methoxyphenyl Electrophilic substitution Antifungal/antibacterial candidate

Key Observations

Substituent Position on Benzothiazole: The target compound’s 4-methoxy substitution on the benzothiazole ring distinguishes it from analogs like 5a–m and 6a–b, which feature 6-alkoxy groups. highlights that electron-withdrawing groups (e.g., nitro, chloro) at the 6-position enhance metabolic stability but may reduce solubility .

Heterocyclic Moieties in the Acetamide Side Chain: Derivatives with triazole (e.g., 5a–m) or imidazole (6a–b) substituents demonstrate anticonvulsant activity, suggesting that nitrogen-rich heterocycles enhance CNS penetration . The target compound’s methylamino group may offer similar advantages but with reduced hydrogen-bonding capacity. Triazolylthio derivatives (e.g., Compound 12, ) exhibit broad-spectrum bioactivity, including antimicrobial effects, likely due to sulfur’s role in redox interactions .

Aryl Substituents :

  • The 3-chloro-2-methylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, ’s 3-chloro-4-methoxyphenyl analog introduces additional polarity, which may affect pharmacokinetics .

Synthetic Flexibility :

  • Most analogs are synthesized via chloroacetyl chloride intermediates (), enabling modular substitution. The absence of a heterocyclic sulfur or nitrogen in the target compound simplifies synthesis but limits diversity in SAR studies .

Research Findings and Implications

  • Anticonvulsant Activity: Triazole-containing analogs (5a–m) in showed ED₅₀ values of 12–28 mg/kg in murine models, outperforming imidazole derivatives (6a–b). The target compound’s methylamino group may mimic these effects but requires empirical validation .
  • Antimicrobial Potential: Structural similarities to ’s triazolylthio-acetamides suggest possible activity against Gram-positive bacteria and fungi, though the lack of a sulfur bridge in the target compound may reduce efficacy .
  • SAR Trends :
    • Alkoxy groups at the benzothiazole’s 6-position () correlate with enhanced CNS activity, while 4-substitutions (as in the target) remain underexplored.
    • Chloroaryl groups improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors () .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of interest in pharmaceutical research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H20ClN3O2
  • Molecular Weight : 345.83 g/mol
  • Purity : Typically 95% .

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes related to cancer cell proliferation and survival.
  • Receptor Modulation : Similar structures have been shown to act as positive allosteric modulators of neurotransmitter receptors, enhancing synaptic transmission without the excitotoxic effects associated with direct agonists .

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, benzothiazole derivatives have shown significant anticancer activity through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some compounds with structural similarities demonstrate neuroprotective effects by modulating neurotransmitter levels in the brain, potentially aiding in conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : Research on related compounds indicates potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Study 1: Anticancer Evaluation

A study synthesized a series of benzothiazole derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis and disruption of the mitochondrial membrane potential .

Study 2: Neuropharmacological Assessment

Another study investigated the neuropharmacological properties of similar compounds using microdialysis techniques in rodent models. Results showed that these compounds could enhance acetylcholine and serotonin levels in the hippocampus, suggesting potential applications in treating cognitive disorders .

Data Table

PropertyValue
Molecular FormulaC18H20ClN3O2
Molecular Weight345.83 g/mol
Purity95%
Potential ActivitiesAnticancer, Neuroprotective, Anti-inflammatory

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions with strict control of temperature, solvent polarity, and catalyst selection. For example, coupling the thiazole core with substituted acetamide moieties often requires anhydrous solvents (e.g., dichloromethane or dimethylformamide) and bases like triethylamine to neutralize HCl byproducts. Reaction times range from 3–24 hours at 0–80°C, depending on the reactivity of intermediates . Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole-amide couplingChloroacetyl chloride, triethylamine, DCM, 25°C, 3 h75–85
Methoxy group introductionNaH, THF, methyl iodide, reflux60–70

Q. Which analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying functional groups and molecular weight. For example, the methoxybenzo[d]thiazolyl group exhibits characteristic aromatic proton signals at δ 7.2–8.1 ppm in ¹H NMR, while HRMS confirms the molecular ion peak matching the exact mass .

Q. How to assess purity and stability during storage?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis (>95%). Stability studies should be conducted under controlled humidity (40–60%) and temperature (4°C for long-term storage) to prevent hydrolysis of the acetamide bond .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software ( ) enables precise determination of bond angles, torsion angles, and packing motifs. For instance, the thiazole ring’s dihedral angle with the phenyl group (61.8° in a related compound) can clarify stereoelectronic effects . Key Parameters in SHELXL Refinement

  • Residual factor (R1): <0.05 for high-resolution data.
  • Hydrogen bonding networks: Analyze N–H⋯N interactions for dimerization trends .

Q. What experimental strategies address contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (cell line variability, incubation time). To resolve these:

  • Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity).
  • Perform dose-response curves with triplicate replicates.
  • Validate target engagement via molecular docking (AutoDock Vina) against crystallographic protein structures (e.g., PDB: 1M17) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR requires systematic modifications of substituents (e.g., replacing methoxy with ethoxy or halogens) and evaluation of biological endpoints. For example:

  • Step 1: Synthesize analogs with variations in the chloro-methylphenyl group.
  • Step 2: Test inhibitory effects on enzymatic targets (e.g., α-glucosidase) using spectrophotometric assays (λ = 405 nm).
  • Step 3: Correlate logP values (calculated via ChemDraw) with cellular permeability .

Data Contradiction Analysis

Q. Why do solubility predictions conflict with experimental observations?

Computational models (e.g., ACD/Labs) may overestimate aqueous solubility due to neglecting crystal lattice energy. Experimental validation via shake-flask method (in PBS pH 7.4) is critical. For instance, a predicted solubility of 50 µg/mL might reduce to 5 µg/mL if crystalline forms dominate .

Methodological Guidelines

Best practices for molecular docking simulations with this compound

  • Prepare the ligand: Optimize 3D geometry with Gaussian09 (B3LYP/6-31G*).
  • Grid box setup: Center on the protein’s active site (e.g., ATP-binding pocket) with dimensions 20 Å × 20 Å × 20 Å.
  • Scoring: Use MM-GBSA for binding free energy refinement.
    Reference docking poses to crystallographic data from related thiazole-acetamide complexes .

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